5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
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Overview
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypyridine moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: The initial step involves the introduction of the ethoxycarbonyl group to the phenyl ring. This can be achieved through esterification reactions using ethyl chloroformate and a suitable base.
Fluorination: The next step involves the introduction of the fluorine atom to the phenyl ring. This can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Hydroxypyridine: The final step involves coupling the fluorinated ethoxycarbonyl phenyl derivative with 2-hydroxypyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridone derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Ethoxycarbonyl)-2-fluorophenyl]-2-hydroxypyridine
- 5-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
- 5-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-hydroxypyridine
Uniqueness
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is unique due to the specific positioning of the ethoxycarbonyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
ethyl 2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-5-3-9(7-12(11)15)10-4-6-13(17)16-8-10/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVHHQAJFZHTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683177 |
Source
|
Record name | Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111102-88-5 |
Source
|
Record name | Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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